molecular formula C12H13Br2N3 B14523948 4-Bromo-5-(bromomethyl)-N,N-dimethyl-3-phenyl-1H-pyrazol-1-amine CAS No. 62565-42-8

4-Bromo-5-(bromomethyl)-N,N-dimethyl-3-phenyl-1H-pyrazol-1-amine

Cat. No.: B14523948
CAS No.: 62565-42-8
M. Wt: 359.06 g/mol
InChI Key: PUBGIRYMZMCBPQ-UHFFFAOYSA-N
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Description

4-Bromo-5-(bromomethyl)-N,N-dimethyl-3-phenyl-1H-pyrazol-1-amine is a complex organic compound with a unique structure that includes bromine, methyl, dimethyl, phenyl, and pyrazol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(bromomethyl)-N,N-dimethyl-3-phenyl-1H-pyrazol-1-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(bromomethyl)-N,N-dimethyl-3-phenyl-1H-pyrazol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide or sodium methoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups like azides or methoxides .

Scientific Research Applications

4-Bromo-5-(bromomethyl)-N,N-dimethyl-3-phenyl-1H-pyrazol-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-(bromomethyl)-N,N-dimethyl-3-phenyl-1H-pyrazol-1-amine involves its interaction with specific molecular targets. The bromine atoms and pyrazol ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-(bromomethyl)-N,N-dimethyl-3-phenyl-1H-pyrazol-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

CAS No.

62565-42-8

Molecular Formula

C12H13Br2N3

Molecular Weight

359.06 g/mol

IUPAC Name

4-bromo-5-(bromomethyl)-N,N-dimethyl-3-phenylpyrazol-1-amine

InChI

InChI=1S/C12H13Br2N3/c1-16(2)17-10(8-13)11(14)12(15-17)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

PUBGIRYMZMCBPQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C(=C(C(=N1)C2=CC=CC=C2)Br)CBr

Origin of Product

United States

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